Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Overview
Description
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of a hydroxyphenyl group attached to a hex-4-ynoate moiety
Scientific Research Applications
Environmental Applications
A study by Ali, Rachman, & Saleh (2017) explored a resin with hydrophilic aminomethylphosphonate and hydrophobic pendants for environmental management. This resin showed efficacy in removing toxic metal ions and dyes from industrial wastewater, indicating potential applications in water technology and environmental cleanup.
Chemical Synthesis and Process Improvement
Research by Huo Xiao-jian (2010) focused on improving the yield of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant and raw material for other antioxidants. The study achieved a higher yield using KOH as a catalyst, contributing to more efficient production processes in chemical manufacturing.
Antimicrobial Activity
The antimicrobial properties of methyl 3-(4-hydroxyphenyl)hex-4-ynoate derivatives were investigated by Mukovoz et al. (2017). These compounds showed promise in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against various pathogens.
Antioxidant Properties
Research on the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related to this compound, was conducted by Stanchev et al. (2009). Their findings indicated that these compounds could serve as effective antioxidants, relevant in the context of preventing oxidative stress-related damage in biological systems.
Pharmaceutical Applications
A patent evaluation by Norman (2014) on the phosphatidylinositol 3-kinase-δ inhibitor, structurally related to this compound, showed potential in treating respiratory diseases. This suggests the relevance of similar compounds in developing new pharmaceuticals.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
- The compound is predicted to have high gastrointestinal absorption . It is predicted to be BBB permeant, indicating that it can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, suggesting that it is not likely to be actively transported out of cells . It is also not an inhibitor of major cytochrome P450 enzymes, suggesting that it may not significantly affect the metabolism of other drugs . Information on the excretion of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is not available.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored sealed in dry conditions at 2-8°C . Additionally, the compound’s solubility and therefore its bioavailability could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be synthesized through the esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid with methanol in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out at a temperature of 65°C for 2 hours. The product is then extracted using ethyl acetate and purified by washing with water and brine, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to the laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The hydroxyphenyl group
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPHURJTUUUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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